molecular formula C21H24ClN3O5S B2652770 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide CAS No. 393161-83-6

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide

Cat. No.: B2652770
CAS No.: 393161-83-6
M. Wt: 465.95
InChI Key: AQXWRQFNUUAVMB-OEAKJJBVSA-N
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Description

This chemical entity, 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide, is a piperidine-4-carbohydrazide derivative of interest in medicinal chemistry and anticancer research. Its core structure is structurally analogous to inhibitors of carbonic anhydrase (CA), a family of metalloenzymes that are critical targets in oncology . Specifically, the tumor-associated isoforms hCA IX and hCA XII are overexpressed in hypoxic solid tumors and play a key role in tumorigenicity by maintaining pH homeostasis, a process vital for cancer cell survival and proliferation . The design of this compound incorporates a benzenesulfonamide moiety, a known zinc-binding group that facilitates interaction with the active site of carbonic anhydrases . The carbohydrazide linker and the (3,4-dimethoxyphenyl)methylidene tail are intended to probe interactions with the unique hydrophilic and hydrophobic regions of the CA active site, a strategy—known as the "tail approach"—employed to develop inhibitors with high selectivity for cancer-related isoforms over off-target ones . Furthermore, recent studies on piperidine-4-carbohydrazide derivatives bearing different aromatic systems have demonstrated that this scaffold can exhibit potent inhibitory activity against other biological targets, such as succinate dehydrogenase (SDH), highlighting its versatility in biochemical probe development . Researchers can utilize this compound to investigate selective enzyme inhibition, study pH dysregulation in tumor models, and explore new mechanisms for combating tumor aggressiveness and metastasis .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-29-19-8-3-15(13-20(19)30-2)14-23-24-21(26)16-9-11-25(12-10-16)31(27,28)18-6-4-17(22)5-7-18/h3-8,13-14,16H,9-12H2,1-2H3,(H,24,26)/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXWRQFNUUAVMB-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide can undergo a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the dimethoxyphenyl moiety can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Substituent Variations in Sulfonylated Piperidine Derivatives

The sulfonyl group and carbohydrazide substituents critically influence physicochemical and biological properties. Key analogs include:

Compound Name / CAS No. Molecular Formula Key Substituents Biological Relevance
Target Compound C21H22ClN3O5S 4-Cl-benzenesulfonyl; 3,4-dimethoxyphenylidene Potential antimicrobial activity
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (1024183-79-6) C20H22ClN3O4S 4-Me-benzenesulfonyl; 4-Cl-benzoyl Intermediate in drug discovery
N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide (672949-65-4) C21H25N3O2 Benzyl-piperidine; 4-Me-benzoyl Unspecified bioactivity

Key Observations :

  • Hydrazide Substituents : The 3,4-dimethoxyphenylidene group introduces electron-donating methoxy groups , which may enhance solubility and π-stacking interactions compared to simpler aryl groups (e.g., 4-chlorobenzoyl in CAS 1024183-79-6) .

Comparison with Heterocyclic Carbohydrazides

Compounds with triazole or pyrazole cores exhibit divergent properties:

Compound / CAS No. Core Structure Key Features Activity
5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone (4a) 1,2,3-Triazole Nitrofuran and nitroaryl groups Antiparasitic, antimicrobial
(E)-3-(5-Chlorothiophen-2-yl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide (302918-68-9) Pyrazole Chlorothiophene; 3-MeO-benzylidene Kinase inhibition potential

Key Observations :

  • Triazole/Pyrazole vs. Piperidine : The rigid triazole/pyrazole cores may confer higher metabolic stability but reduce conformational flexibility compared to the piperidine-based target compound .
  • Electron-Withdrawing Groups : Nitro and chlorothiophene substituents (e.g., in 4a and 302918-68-9) enhance redox activity, whereas the target compound’s methoxy groups favor antioxidant or anti-inflammatory pathways .

Piperazine and Arylpiperidine Analogs

Piperazine derivatives, such as N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide , highlight the role of N-substitution :

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis pathway aligns with established methods for sulfonylated carbohydrazides, enabling scalable production .
  • Structure-Activity Relationships (SAR) :
    • Methoxy Groups : The 3,4-dimethoxyphenylidene substituent may enhance antioxidant activity via radical scavenging, as seen in similar dimethoxy-substituted aryl hydrazones .
    • Chlorobenzenesulfonyl Group : This group correlates with antimicrobial potency in analogs like CAS 1024183-79-6, though specific data for the target compound requires further validation .

Biological Activity

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide is a synthetic organic compound with notable potential in medicinal chemistry. Its complex structure includes a piperidine ring, a sulfonamide moiety, and a hydrazide functional group, contributing to its diverse biological activities. The molecular formula is C21H24ClN3O5S, and it has a molecular weight of 465.95 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often monitored by thin-layer chromatography to ensure purity and completion. The presence of the sulfonamide group is particularly significant as it enhances the compound's ability to form hydrogen bonds with biological targets, potentially increasing its therapeutic efficacy.

Anti-Inflammatory and Anti-Cancer Properties

Preliminary studies indicate that derivatives of this compound exhibit significant anti-inflammatory and anti-tumor activities. For instance, compounds with similar structural motifs have demonstrated selective cytotoxic effects on tumor cells while showing lower toxicity towards normal cells. This selectivity suggests that the compound may interact preferentially with cancerous tissues.

Research suggests that the compound may selectively bind to sulfhydryl groups in tumor cells, indicating a potential mechanism for targeting cancer cells while sparing healthy tissues. Further studies are required to elucidate specific binding sites and detailed mechanisms of action.

Comparative Analysis

To better understand the biological activity of 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
1-(4-fluorobenzenesulfonyl)-N'-[(1E)-(3-methoxyphenyl)methylidene]piperidine-4-carbohydrazideSimilar sulfonamide group; methoxy substitutionAnti-inflammatory
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazideDifferent nitrogen heterocycle; hydroxy groupsAntioxidant properties
3-(4-chloro-benzenesulfonyl)-benzaldehyde derivativesAldehyde instead of hydrazide; sulfonamide presentCytotoxic activity against tumor cells

This table illustrates how the unique combination of functional groups in 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide may confer specific therapeutic properties that are not found in its analogs.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Anti-Cancer Activity : A study involving a related compound demonstrated significant tumor reduction in animal models when administered at specific dosages over a defined period. This suggests that compounds with similar structural features could be effective in cancer therapy.
  • Case Study on Anti-Inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related sulfonamide derivatives showed a marked decrease in inflammatory markers in treated subjects compared to controls.

These findings support the hypothesis that 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide could be developed as a therapeutic agent for both cancer and inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide?

The compound is synthesized via a condensation reaction between a sulfonyl hydrazide derivative (e.g., 1-(4-chlorobenzenesulfonyl)piperidine-4-carbohydrazide) and 3,4-dimethoxybenzaldehyde under mild heating (40–60°C). Key steps include pH adjustment to 9–10 using Na₂CO₃ to facilitate imine bond formation and purification via precipitation or column chromatography. Reaction progress is monitored by TLC .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • NMR spectroscopy (¹H and ¹³C) identifies proton and carbon environments, confirming the hydrazone linkage (δ ~8.5 ppm for the imine proton) and aromatic substituents.
  • IR spectroscopy detects functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹).
  • Mass spectrometry (HRMS or ESI-MS) confirms molecular weight.
  • Elemental analysis validates C, H, N, and S composition .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gradient dilution. Stability studies involve HPLC or TLC monitoring under varying pH, temperature, and light exposure. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess hydrolytic or oxidative stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR studies involve systematic modification of substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated or alkylated analogs) and evaluating biological activity (e.g., enzyme inhibition assays). Quantitative SAR (QSAR) models use regression analysis to correlate substituent properties (Hammett σ, logP) with activity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock, Glide) models binding poses in enzyme active sites (e.g., carbonic anhydrase).
  • Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time.
  • Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) influencing reactivity .

Q. How can contradictions in reported biological activity data be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Resolve via:

  • Meta-analysis of multiple studies to identify trends.
  • Replication under standardized conditions (e.g., fixed IC₅₀ protocols).
  • Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Design of Experiments (DoE) to optimize variables (catalyst loading, solvent ratio).
  • Microwave-assisted synthesis reduces reaction time.
  • In-line analytics (PAT tools) monitor intermediates in real time .

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